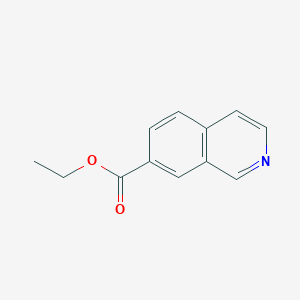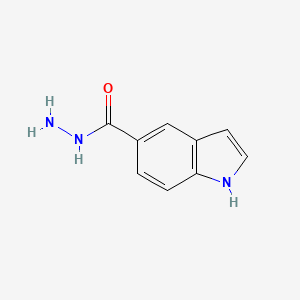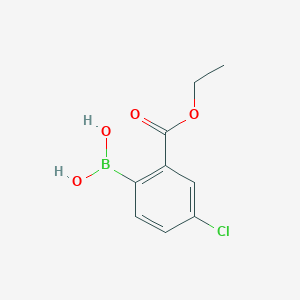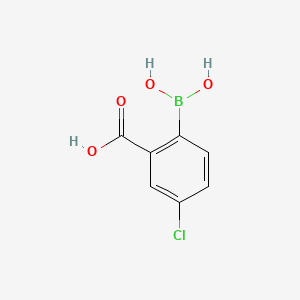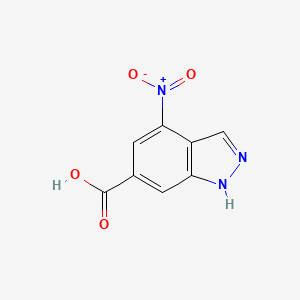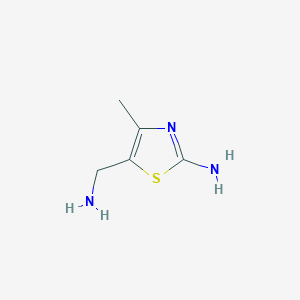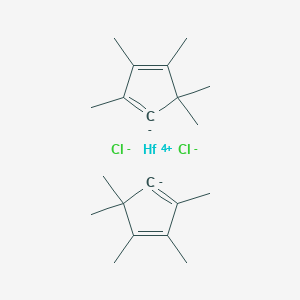
氯化铪-2,3,4,5,5-五甲基环戊二烯-1,3-二烯-1-基 (1/2/2)
描述
科学研究应用
hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride has several scientific research applications, including:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride typically involves the reaction of hafnium chloride with 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Specific details about the reaction conditions, such as temperature, pressure, and solvents used, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of the compound to maintain its stability and prevent degradation.
化学反应分析
Types of Reactions
hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of hafnium.
Reduction: Reduction reactions can be carried out to convert the compound into lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas or metal hydrides, and various organic and inorganic ligands for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the reaction pathway and the products formed .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of hafnium, while substitution reactions can produce a variety of hafnium complexes with different ligands .
作用机制
The mechanism by which hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst by facilitating the formation and breaking of chemical bonds, thereby accelerating reaction rates. Its unique structure allows it to interact with various substrates, leading to the formation of desired products through specific reaction pathways.
相似化合物的比较
Similar Compounds
Similar compounds to hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride include:
Zirconium chloride 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide: Similar in structure but with zirconium instead of hafnium.
Titanium chloride 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide: Another similar compound with titanium as the central metal atom.
Uniqueness
What sets hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride apart from these similar compounds is its unique reactivity and stability. Hafnium’s larger atomic size and different electronic configuration compared to zirconium and titanium result in distinct chemical properties and reactivity patterns, making it a valuable compound for specific applications .
属性
IUPAC Name |
hafnium(4+);1,2,3,5,5-pentamethylcyclopenta-1,3-diene;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15.2ClH.Hf/c2*1-7-6-10(4,5)9(3)8(7)2;;;/h2*1-5H3;2*1H;/q2*-1;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRLSLCBPOTFGE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Cl-].[Cl-].[Hf+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2Hf | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619901 | |
| Record name | Hafnium chloride 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85959-83-7 | |
| Record name | Hafnium chloride 2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-ide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(pentamethylcyclopentadienyl)hafnium(IV) dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1592872.png)



